![molecular formula C25H38O16 B1609106 2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 149022-23-1](/img/structure/B1609106.png)
2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C25H38O16 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound has been explored in the context of chemical synthesis, particularly in the creation of tricyclic arteannuin-like compounds. Jefford, Velarde, and Bernardinelli (1989) demonstrated the use of methylene blue-sensitized photo-oxygenation in the synthesis of methoxy-1,2,4-trioxanes and an isomeric peroxide, which are important in the creation of complex organic structures (Jefford, Velarde, & Bernardinelli, 1989).
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been identified in a study related to diabetes treatment. Muthusamy and Krishnasamy (2016) isolated it from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in diabetes management. Their study utilized reverse pharmacophore mapping and molecular docking to identify potential targets for diabetes management (Muthusamy & Krishnasamy, 2016).
Material Science
In material science, this compound has relevance in the synthesis of novel materials. For instance, Özer et al. (2007) conducted research on the synthesis, characterization, and electrochemical and electrical properties of novel cofacial bismetallophthalocyanines and their water-soluble derivatives, highlighting the compound's potential in developing advanced materials (Özer et al., 2007).
Organic Chemistry
In organic chemistry, research by Gabriele et al. (2000) on the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans shows the compound's importance in organic synthesis processes (Gabriele et al., 2000).
Propiedades
Número CAS |
149022-23-1 |
|---|---|
Fórmula molecular |
C25H38O16 |
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-phenylmethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H38O16/c26-6-11-14(28)17(31)19(33)23(38-11)37-9-13-16(30)22(41-25-20(34)18(32)15(29)12(7-27)39-25)21(35)24(40-13)36-8-10-4-2-1-3-5-10/h1-5,11-35H,6-9H2/t11-,12+,13-,14-,15+,16-,17+,18-,19+,20-,21+,22+,23+,24+,25+/m1/s1 |
Clave InChI |
ZJEBYRRLXCRZQN-DZMCJHRFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine](/img/structure/B1609023.png)
![1,3,5,7,9,11-Octacyclopentyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol](/img/structure/B1609024.png)
![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)

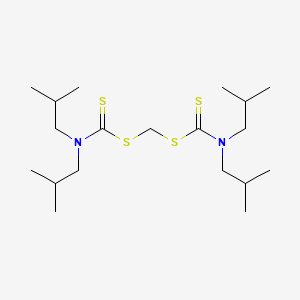
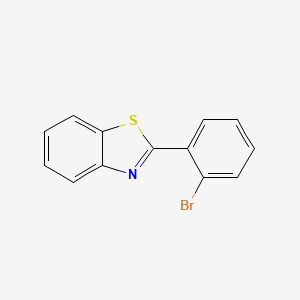
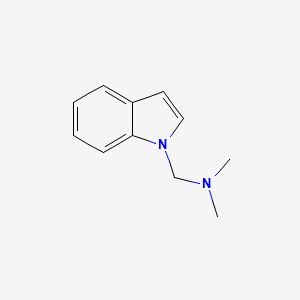
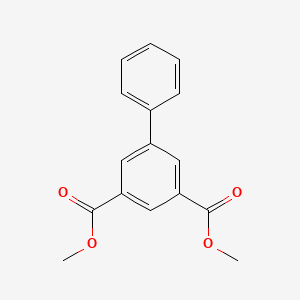

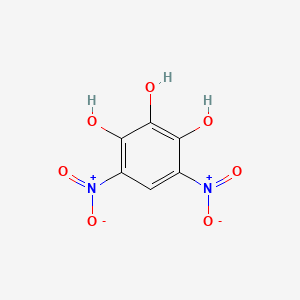
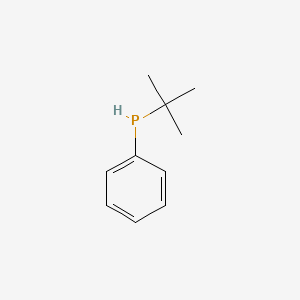
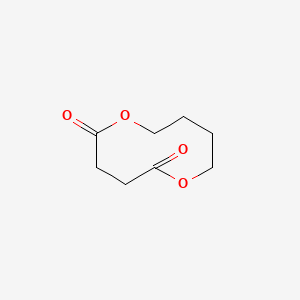
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)

